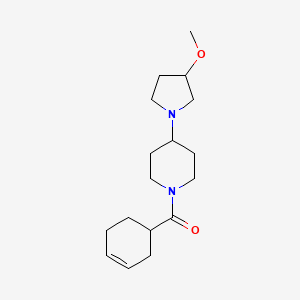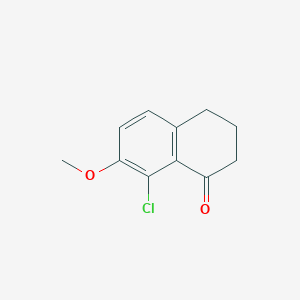
8-Chlor-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, also known as TAN-67, is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. It was first synthesized in 1994 by researchers at the University of Arizona and has since been studied extensively for its potential applications in scientific research.
Wirkmechanismus
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one acts as a selective delta opioid receptor agonist, which means that it binds to and activates the delta opioid receptor. The activation of the delta opioid receptor leads to the inhibition of the release of neurotransmitters such as dopamine, glutamate, and substance P, which are involved in pain and reward pathways. 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has been found to produce analgesic effects in animal models of acute and chronic pain, as well as to reduce drug-seeking behavior in animal models of drug addiction.
Biochemical and Physiological Effects:
8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and respiratory depression. It has also been found to modulate the release of various neurotransmitters, including dopamine, glutamate, and substance P. 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has been shown to have a longer duration of action and a lower potential for abuse compared to other opioid drugs, making it a promising candidate for the development of new analgesic and anti-addiction drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one for lab experiments is its high selectivity and affinity for the delta opioid receptor, which allows for the specific targeting of this receptor in various physiological and behavioral processes. Another advantage is its longer duration of action and lower potential for abuse compared to other opioid drugs, which makes it a safer and more effective option for use in animal models of pain and addiction. However, one limitation of 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is its relatively low potency compared to other opioid drugs, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, including the development of new analogs with increased potency and selectivity for the delta opioid receptor, the investigation of its potential applications in the treatment of pain and addiction in humans, and the exploration of its role in other physiological and behavioral processes. Additionally, further research is needed to fully understand the mechanism of action of 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one and its effects on various neurotransmitter systems.
Synthesemethoden
The synthesis of 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves a multi-step process, starting with the reaction of 2,3-dimethoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene. The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then reacted with 8-chloro-1,2,3,4-tetrahydronaphthalen-1-one in the presence of a catalyst to produce 8-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Diese Verbindung kann zur Synthese verwandter vier- bis siebengliedriger Heterocyclen verwendet werden . Diese Heterocyclen zeigen einzigartige biologische Aktivitäten und sind wertvoll in der Arzneimittelforschung und -entwicklung .
Antitumor- und entzündungshemmende Aktivitäten
Derivate von 3,4-Dihydronaphthalen-1(2H)-on (DHN), von denen "8-Chlor-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-on" möglicherweise ein Teil sein könnte, wurden als neuartige Modifikatoren allergischer und entzündlicher Reaktionen verwendet . Sie zeigen auch Antitumoraktivitäten .
Inhibitoren von Retinsäure-metabolisierenden Enzymen
Diese DHN-Derivate können möglicherweise als Inhibitoren von Retinsäure (RA)-metabolisierenden Enzymen wirken . Dadurch werden sie zu potenziellen Kandidaten für die Behandlung von Hauterkrankungen und Krebs .
Fragment-basierte kovalente Ligandenentdeckung
Diese Verbindung kann als "Scout"-Fragment in der fragment-basierten kovalenten Ligandenentdeckung verwendet werden . Dieser Prozess wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt .
Gezielte Protein-Degradation
Die Verbindung kann in bifunktionale Werkzeuge wie elektrophile PROTAC®-Moleküle für die gezielte Protein-Degradation eingebaut werden . Dies ist ein neuartiger Ansatz in der Arzneimittelforschung, der die Degradation von krankheitsverursachenden Proteinen im Körper beinhaltet .
Synthese von Alkaloiden
Indol-Derivate, die mit dieser Verbindung möglicherweise synthetisiert werden können, sind in ausgewählten Alkaloiden weit verbreitete Bestandteile . Alkaloide haben verschiedene biologisch wichtige Eigenschaften und werden zur Behandlung verschiedener Arten von Störungen im menschlichen Körper eingesetzt .
Eigenschaften
IUPAC Name |
8-chloro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCQVGVXUWEVQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCCC2=O)C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2394437.png)
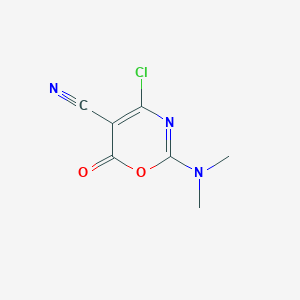
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2394445.png)
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2394446.png)
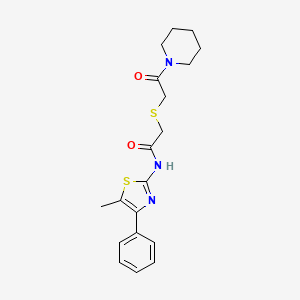
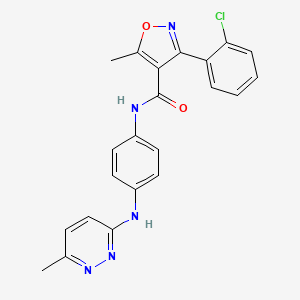

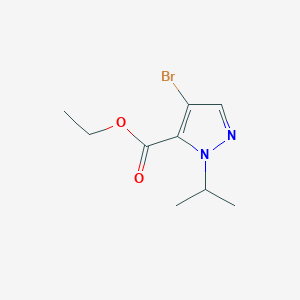


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2394456.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)
